(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid
Description
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid is an organic compound that features a furan ring, an ethyl group, and an amino acid moiety
Properties
IUPAC Name |
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURRSHDCLXCDG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CO1)C(=O)N[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The ethyl group can be introduced via alkylation reactions, and the amino acid moiety can be attached through amide bond formation using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of (2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the furan ring can yield dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran or tetrahydrofuran derivatives .
Scientific Research Applications
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The furan ring and amino acid moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar furan ring structure but lacks the ethyl group and amino acid moiety.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group on the furan ring.
Uniqueness
(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid is unique due to the presence of both the ethyl group and the amino acid moiety, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
